molecular formula C10H10N2O2 B170240 6-ethoxyquinazolin-4(3H)-one CAS No. 155960-97-7

6-ethoxyquinazolin-4(3H)-one

Cat. No.: B170240
CAS No.: 155960-97-7
M. Wt: 190.2 g/mol
InChI Key: NWDVYRHGDRXTQY-UHFFFAOYSA-N
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Description

6-Ethoxyquinazolin-4(3H)-one is a heterocyclic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications. The ethoxy group at the 6th position of the quinazolinone ring imparts unique chemical properties to this compound, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-ethoxyquinazolin-4(3H)-one typically involves the condensation of 2-aminobenzamide with ethyl orthoformate under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which cyclizes to form the quinazolinone ring. The ethoxy group is introduced via nucleophilic substitution using ethyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products. The final product is purified using techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form quinazolinone derivatives with different functional groups.

    Reduction: Reduction reactions can convert the quinazolinone ring to its corresponding dihydroquinazoline form.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.

Major Products Formed:

  • Oxidation products include quinazolinone derivatives with hydroxyl or carbonyl groups.
  • Reduction products are dihydroquinazoline derivatives.
  • Substitution reactions yield various substituted quinazolinones depending on the nucleophile used.

Scientific Research Applications

6-Ethoxyquinazolin-4(3H)-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex quinazolinone derivatives.

    Biology: It is studied for its potential biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.

    Medicine: Research focuses on its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-ethoxyquinazolin-4(3H)-one involves its interaction with specific molecular targets in biological systems. It can inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. For example, it may inhibit kinases or other signaling proteins, thereby modulating cellular processes such as proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

    Quinazolin-4(3H)-one: Lacks the ethoxy group, resulting in different chemical properties and biological activities.

    6-Methoxyquinazolin-4(3H)-one: Contains a methoxy group instead of an ethoxy group, leading to variations in reactivity and potency.

    4-Hydroxyquinazoline: Another quinazoline derivative with distinct chemical and biological characteristics.

Uniqueness: 6-Ethoxyquinazolin-4(3H)-one is unique due to the presence of the ethoxy group, which influences its chemical reactivity and biological activity. This modification can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

6-ethoxy-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-14-7-3-4-9-8(5-7)10(13)12-6-11-9/h3-6H,2H2,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWDVYRHGDRXTQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60565706
Record name 6-Ethoxyquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60565706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155960-97-7
Record name 6-Ethoxy-4(3H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155960-97-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Ethoxyquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60565706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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